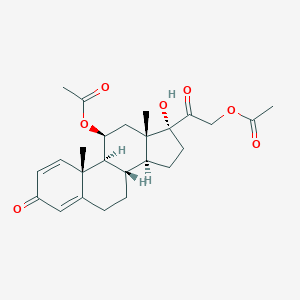

Prednisolone 11,21-Diacetate

Beschreibung

Eigenschaften

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11-acetyloxy-17-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O7/c1-14(26)31-13-21(29)25(30)10-8-19-18-6-5-16-11-17(28)7-9-23(16,3)22(18)20(32-15(2)27)12-24(19,25)4/h7,9,11,18-20,22,30H,5-6,8,10,12-13H2,1-4H3/t18-,19-,20-,22+,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDDKQGHIJOKSN-WEXULQILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)OC(=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)OC(=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98523-85-4 | |

| Record name | Prednisolone 11,21-diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098523854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PREDNISOLONE 11,21-DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W35D6WJF3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Prednisolone 11,21-Diacetate synthesis and purification protocol

An In-Depth Technical Guide to the Synthesis and Purification of Prednisolone 11,21-Diacetate

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded protocol for the synthesis and purification of Prednisolone 11,21-Diacetate. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring both reproducibility and a deeper understanding of the process.

Introduction: The Significance of Prednisolone 11,21-Diacetate

Prednisolone, a potent synthetic glucocorticoid, is a cornerstone of anti-inflammatory and immunosuppressive therapies.[1][2] Its diacetylated derivative, Prednisolone 11,21-Diacetate, serves as a crucial intermediate in the synthesis of other steroid-based active pharmaceutical ingredients (APIs) and as a research tool for studying glucocorticoid receptor mechanisms.[3] The addition of acetate groups at the C-11 and C-21 positions significantly increases the molecule's lipophilicity, a common strategy to enhance its ability to permeate biological membranes.[3] Within the cell, these ester groups are cleaved by ubiquitous esterase enzymes to release the active prednisolone.[3]

Achieving high purity in the synthesis of this compound is paramount. The presence of unreacted starting material or side-products can confound experimental results and compromise the quality of downstream products. This guide, therefore, presents a robust, self-validating protocol for its synthesis, purification, and characterization.

Part 1: Chemical Synthesis via Diacetylation

The core of the synthesis is the esterification of the hydroxyl groups at the C-11 and C-21 positions of the prednisolone molecule. This is typically achieved through acetylation using an excess of an acetylating agent in the presence of a catalyst.

Causality of Experimental Choices

-

Starting Material: Prednisolone is selected as the starting material due to the presence of the target hydroxyl groups at the C-11 and C-21 positions.

-

Reagent Selection: Acetic anhydride serves as a potent and readily available acetylating agent. A catalyst like 4-dimethylaminopyridine (DMAP) is often employed to accelerate the reaction, which proceeds by activating the acetic anhydride.[4]

-

Solvent: A suitable aprotic solvent that can dissolve the starting material and reagents without participating in the reaction is necessary. N,N-dimethylformamide (DMF) or chloroform are common choices.[4]

Visualizing the Synthesis Workflow

The following diagram outlines the key stages of the synthesis process, from the initial reaction setup to the isolation of the crude product.

Caption: Workflow for the synthesis of crude Prednisolone 11,21-Diacetate.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve prednisolone (1 equivalent) in a suitable volume of N,N-dimethylformamide (DMF).

-

Reagent Addition: Add acetic anhydride (excess, e.g., 5-10 equivalents) to the solution.[5] Then, add a catalytic amount of 4-dimethylaminopyridine (DMAP) (e.g., 0.1 equivalents).[5]

-

Reaction: Heat the reaction mixture to 40-65°C and stir for several hours (e.g., 4-6 hours).[4][5]

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), observing the consumption of the prednisolone starting material and the appearance of a new, less polar spot corresponding to the diacetate product.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of cold water while stirring. A white precipitate of the crude product should form.

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with water to remove residual DMF and acetic acid.

-

Drying: Dry the collected solid under vacuum to yield the crude Prednisolone 11,21-Diacetate.

Part 2: Purification Protocol

Purification is a critical step to remove unreacted starting materials, excess reagents, and any byproducts, such as the mono-acetylated intermediates. A combination of column chromatography and recrystallization is highly effective.

Trustworthiness Through Self-Validation

The purification strategy is designed to be self-validating. Initial separation is achieved by column chromatography based on polarity differences. The purity of the collected fractions is then verified by a more sensitive technique like TLC or HPLC before they are combined. The final recrystallization step not only further purifies the compound but also provides a crystalline solid with a sharp melting point, a classic indicator of high purity.

Visualizing the Purification Workflow

This diagram illustrates the multi-step process for purifying the crude product to obtain high-purity Prednisolone 11,21-Diacetate.

Caption: Workflow for the purification of Prednisolone 11,21-Diacetate.

Detailed Experimental Protocol: Purification

-

Column Chromatography Setup: Prepare a silica gel column using a suitable solvent system. A gradient of ethyl acetate in hexane is a good starting point for eluting steroids.[6]

-

Sample Loading: Dissolve the crude Prednisolone 11,21-Diacetate in a minimal amount of the chromatography solvent (or a slightly more polar solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the prepared column.

-

Elution: Begin elution with a low-polarity solvent mixture (e.g., 80:20 Hexane:Ethyl Acetate) and gradually increase the polarity.[6]

-

Fraction Collection: Collect fractions and analyze them by TLC. The desired diacetate product will have a higher Rf value (be less polar) than the mono-acetylated intermediates and the starting prednisolone.

-

Pooling and Evaporation: Combine the fractions that contain the pure product, as determined by TLC. Remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallization: Dissolve the resulting solid in a minimum amount of a hot solvent, such as ethanol or methanol.[7] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Part 3: Purity Assessment and Characterization

The identity and purity of the final product must be rigorously confirmed using a suite of analytical techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purity determination of corticosteroids.[3]

Data Presentation: Analytical Parameters

| Parameter | Method | Expected Result | Reference |

| Purity | RP-HPLC | >99% | [8][9] |

| Identity | ¹H NMR | Characteristic shifts for acetyl protons (~2.1 ppm) and steroid backbone. | [10][11][12][13] |

| Identity | FTIR | Carbonyl stretching frequencies for ketone and ester groups. | [14] |

| Physical Property | Melting Point | 227-229 °C | [15] |

High-Performance Liquid Chromatography (HPLC) Method

A validated, stability-indicating HPLC method is essential for quality control.

-

Column: A C18 column is typically used for steroid analysis (e.g., 150 mm x 4.6 mm, 3-5 µm particle size).[9][16]

-

Mobile Phase: A gradient or isocratic system using mixtures of water with organic solvents like methanol and acetonitrile is common.[1][17] For example, a mobile phase of 58% methanol and 42% water can be effective.[1]

-

Detection: UV detection at approximately 254 nm is suitable for prednisolone derivatives.[1][8][9]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[1]

-

Validation: The method should be validated according to ICH guidelines, assessing parameters such as selectivity, linearity, accuracy, and precision.[8]

Conclusion

This guide outlines a robust and reliable pathway for the synthesis and purification of high-purity Prednisolone 11,21-Diacetate. The synthesis relies on a straightforward acetylation reaction, while the purification leverages the power of chromatographic separation and crystallization. By understanding the rationale behind each step and employing rigorous analytical characterization, researchers can confidently produce this valuable compound for their scientific endeavors. The principles and techniques described herein are foundational in the field of medicinal chemistry and steroid synthesis.

References

- Agilent Technologies. (n.d.). Preparative Purification of Corticosteroids by HPLC; Scalability and Loadability Using Agilent Prep C18 HPLC Columns.

- ChemicalBook. (n.d.). Prednisolone synthesis.

-

Su, W., et al. (2004). Synthesis of nitro esters of prednisolone, new compounds combining pharmacological properties of both glucocorticoids and nitric oxide. Journal of Medicinal Chemistry, 47(3), 711-9. Retrieved from [Link]

- PrepChem.com. (n.d.). Synthesis of prednisolone 17,21-diacetate.

-

Su, W., et al. (2004). Synthesis of Nitro Esters of Prednisolone, New Compounds Combining Pharmacological Properties of Both Glucocorticoids and Nitric Oxide. Journal of Medicinal Chemistry, 47(3), 711-719. Retrieved from [Link]

-

Charmandari, E., et al. (2011). Acetylation-mediated Epigenetic Regulation of Glucocorticoid Receptor Activity: Circadian Rhythm-associated Alterations of Glucocorticoid Actions in Target Tissues. Scientifica (Cairo). Retrieved from [Link]

- Abraham, G. E., et al. (n.d.). Chromatographic Separation of Steroid Hormones for Use in Radioimmunoassay. Analytical Letters.

- Google Patents. (n.d.). EP0424921A2 - Process for preparing 21-desoxyprednisolone 17-esters.

- Nikolin, B., et al. (n.d.). Application of green analytical principles in the HPLC analysis of prednisolone derivatives: Method optimization and validation. Journal of Liquid Chromatography & Related Technologies.

- Aljabari, F. I. (2025). Analysis and the determination of prednisolone in pharmaceutical products by a high-performance liquid chromatography method. Al-Mustansiriyah Journal of Science, 8(3), 1083.

- Thermo Fisher Scientific. (n.d.). UHPLC Separation of Nine Corticosteroids in Under Four Minutes.

- Google Patents. (n.d.). CN105384790A - Preparation method of prednisolone.

- Google Patents. (n.d.). CN113563402A - Synthetic method for preparing prednisolone by one-pot method.

- ChemicalBook. (n.d.). Prednisolone-21-acetate synthesis.

-

Vandewalle, J., et al. (2018). Corticosteroids-Mechanisms of Action in Health and Disease. Trends in Molecular Medicine, 24(5), 464-477. Retrieved from [Link]

-

Kovačević, I., et al. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega, 5(13), 7246-7257. Retrieved from [Link]

-

Kovačević, I., et al. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega, 5(13), 7246-7257. Retrieved from [Link]

- ChemicalBook. (n.d.). Prednisolone-21-acetate (52-21-1) 1H NMR spectrum.

-

Hogg, J. A., et al. (1954). Acetylation of 17α-Hydroxy Steroids. Journal of the American Chemical Society, 76(23), 6426-6427. Retrieved from [Link]

-

Bionity. (2024). Acetylation: a Time-Keeper of glucocorticoid Sensitivity. Retrieved from [Link]

- Google Patents. (n.d.). CN103396468A - Preparation method of prednisolone acetate.

- Benchchem. (n.d.). Prednisolone 11,21-Diacetate.

-

Dominguez, O. V., et al. (1957). Studies of the Acetylation of Steroids Using 1-Carbon-14-Acetic Anhydride. Analytical Chemistry, 29(10), 1437-1439. Retrieved from [Link]

- LookChem. (n.d.). Prednisolone 11,21-Diacetate.

-

Axplora. (n.d.). Prednisolone Acetate. Retrieved from [Link]

- Raja, M., et al. (2020). A New Method Development and Validation for Estimation of Prednisolone in Pharmaceutical Dosage Formulations by Reverse Phase Hi. Research Journal of Wave, 12(4).

-

Britannica. (2026). Steroid - Isolation, Extraction, Purification. Retrieved from [Link]

-

ResearchGate. (n.d.). General Methods for the Extraction, Purification, and Measurement of Steroids by Chromatography and Mass Spectrometry. Retrieved from [Link]

- Google Patents. (n.d.). CN105503986A - Prednisolone acetate preparation method.

- Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Prednisolone Acetate 703.

-

ResearchGate. (2014). How do I extract and purify steroids from plant extract using column chromatography?. Retrieved from [Link]

-

Slideshare. (n.d.). OPHTHALMIC NANOSUSPENSION OF PREDNISOLONE ACETATE. Retrieved from [Link]

-

ResearchGate. (n.d.). 500.13 MHz ¹H NMR spectra of a mixture of prednisone, prednisolone, and.... Retrieved from [Link]

- Google Patents. (n.d.). US2849460A - Purification of steroids.

-

SpectraBase. (n.d.). Prednisolone-17,21-diacetate - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Axelson, M. (1985). A method combining solvent and gel extraction for isolation and preliminary purification of steroids in tissues. Analytical Biochemistry, 151(1), 221-9. Retrieved from [Link]

- Google Patents. (n.d.). CN106589035A - Preparation process of prednisolone acetate.

-

Wikipedia. (n.d.). Prednisolone acetate. Retrieved from [Link]

Sources

- 1. amecj.com [amecj.com]

- 2. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Prednisolone-21-acetate synthesis - chemicalbook [chemicalbook.com]

- 5. CN106589035A - Preparation process of prednisolone acetate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN105503986A - Prednisolone acetate preparation method - Google Patents [patents.google.com]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Prednisolone-21-acetate (52-21-1) 1H NMR [m.chemicalbook.com]

- 11. Prednisolone(50-24-8) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Prednisone 21-acetate(125-10-0) 1H NMR [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. Prednisolone 11,21-Diacetate|lookchem [lookchem.com]

- 16. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]

- 17. agilent.com [agilent.com]

Chemical properties of Prednisolone 11,21-Diacetate for research

An In-depth Technical Guide to the Chemical Properties of Prednisolone 11,21-Diacetate for Research Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties of Prednisolone 11,21-Diacetate, a critical derivative of the synthetic glucocorticoid, Prednisolone. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structure, physicochemical characteristics, reactivity, and analytical methodologies, offering field-proven insights into its application in a research context.

Introduction: A Prodrug and Synthetic Intermediate

Prednisolone 11,21-Diacetate is a diacetylated derivative of prednisolone, a potent glucocorticoid known for its anti-inflammatory and immunosuppressive actions[1][2]. In the research sphere, it serves two primary roles. Firstly, it functions as a prodrug; the acetate groups at the C-11 and C-21 positions significantly increase the molecule's lipophilicity, which can facilitate easier passage across cellular membranes[3]. Once inside the cell, ubiquitous esterase enzymes hydrolyze these acetate groups to release the pharmacologically active prednisolone[3]. Secondly, it is a key intermediate in the chemical synthesis of other complex corticosteroids, where the acetate moieties serve as protecting groups for the hydroxyl functions during multi-step reactions[3]. Understanding its distinct chemical properties is therefore paramount for its effective use in experimental design, from cell-based assays to synthetic chemistry.

Chemical Identity and Physicochemical Profile

The foundational characteristics of a compound dictate its handling, formulation, and behavior in biological systems. Prednisolone 11,21-Diacetate is identified by its unique structural and physical attributes.

2.1. Structure and Identification

The formal chemical identity of Prednisolone 11,21-Diacetate is established by its IUPAC name and registry numbers.

-

IUPAC Name : [2-[(8S,9S,10R,11S,13S,14S,17R)-11-acetyloxy-17-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate[3][4]

-

Molecular Weight : 444.52 g/mol [6]

Caption: Bioactivation pathway of Prednisolone 11,21-Diacetate.

Research suggests a differential rate of hydrolysis between the two ester positions. The C-21 primary ester is more sterically accessible and is believed to be hydrolyzed more rapidly than the more hindered C-11 secondary ester. This results in a stepwise activation, potentially forming Prednisolone 11-Acetate as a transient intermediate.[3]

4.2. Degradation Pathways

Like other corticosteroids, Prednisolone 11,21-Diacetate is susceptible to degradation under stress conditions. While specific studies on the diacetate are limited, data from its close analog, prednisolone acetate, provide critical insights. It is particularly susceptible to:

-

Acidic and Alkaline Hydrolysis : Complete degradation is observed under strong acidic (5N HCl) and alkaline (0.1N, 1N, 5N NaOH) conditions, leading to the cleavage of the ester bonds and potentially further degradation of the steroid nucleus.[7]

-

Neutral Hydrolysis : Significant degradation (over 77%) can occur in aqueous solutions even at neutral pH.[7]

-

Thermal and Photochemical Stress : The compound shows high degradation under wet heating and photochemical conditions, while being more stable to dry heat.[7]

-

Oxidation : It shows some susceptibility to oxidation, though less pronounced than its hydrolytic instability.[7]

These findings underscore the necessity of controlled storage conditions (refrigerated, protected from light and moisture) and the use of freshly prepared solutions in research to ensure the integrity of the compound.

Analytical Methodologies for Quantification and Purity

Robust analytical methods are essential for quality control and quantitative analysis in research. High-Performance Liquid Chromatography (HPLC) is the gold standard for analyzing prednisolone and its derivatives.[3]

5.1. Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common technique for separating and quantifying Prednisolone 11,21-Diacetate from its parent compound, related impurities, and degradation products.[3] A stability-indicating method is one that can resolve the active pharmaceutical ingredient (API) from all potential interferents.

Caption: General workflow for RP-HPLC analysis.

5.2. Protocol: Stability-Indicating RP-HPLC Method

The following is a representative protocol synthesized from established methods for prednisolone-related substances, designed to achieve baseline separation.[1]

Objective: To quantify Prednisolone 11,21-Diacetate and separate it from key impurities like prednisolone and mono-acetylated derivatives.

Instrumentation & Materials:

-

HPLC system with gradient pump, autosampler, and UV detector.

-

C18 column (e.g., Phenomenex Gemini C18, 150 mm × 4.6 mm, 3 µm particle size).

-

Mobile Phase A: Acetonitrile/Tetrahydrofuran/Water (15:10:75 v/v/v).

-

Mobile Phase B: Acetonitrile/Water (80:20 v/v).

-

Prednisolone 11,21-Diacetate reference standard.

-

Acetonitrile and water (HPLC grade), Tetrahydrofuran (THF).

Methodology:

-

Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare working standards by serial dilution.

-

Sample Preparation: Dissolve the sample in the mobile phase to a similar concentration as the working standard. Filter through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.[1]

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 100 0 15 100 0 20 0 100 25 0 100 26 100 0 | 30 | 100 | 0 |

-

-

Analysis: Integrate the peak area corresponding to Prednisolone 11,21-Diacetate. Quantification is achieved by comparing the peak area of the sample to that of the reference standard. The gradient allows for the elution of early-eluting polar compounds (like prednisolone) and later-eluting non-polar compounds, ensuring a comprehensive separation.

Pharmacokinetic Context of the Active Metabolite

While Prednisolone 11,21-Diacetate is administered, the therapeutic effects are mediated by its active metabolite, prednisolone. Understanding the pharmacokinetics of prednisolone provides essential context for interpreting experimental results. After oral administration, prednisolone is rapidly absorbed, reaching peak plasma concentrations in 1 to 3 hours.[8][9] It has a biological half-life of approximately 2.1 to 3.5 hours.[8][9] Metabolism occurs primarily in the liver via the cytochrome P450 enzyme CYP3A4, and excretion is mainly through urination.[8]

Conclusion

Prednisolone 11,21-Diacetate is a chemically distinct entity whose properties are deliberately engineered for research applications. Its enhanced lipophilicity, a direct result of diacetylation, is key to its role as a prodrug for studying glucocorticoid action. Its utility as a synthetic intermediate is equally significant. A thorough understanding of its physicochemical properties, reactivity, and analytical methodologies is not merely academic; it is a prerequisite for ensuring the accuracy, reproducibility, and validity of research outcomes. The insights and protocols provided in this guide serve as a foundational resource for scientists leveraging this versatile compound in their work.

References

-

Prednisolone 11,21-Diacetate. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]

-

Prednisolone 11,21-diacetate | C25H32O7. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Prednisolone acetate. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. (2020). ACS Omega. Retrieved January 12, 2026, from [Link]

-

Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations. (2013). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Pharmacokinetics and Bioavailability Study of a Prednisolone Tablet as a Single Oral Dose in Bangladeshi Healthy Volunteers. (2018). NIH. Retrieved January 12, 2026, from [Link]

-

Open-label, single dose pharmacokinetic study of prednisolone at steady state in young patients with SLE on prednisone therapy. (2015). NIH. Retrieved January 12, 2026, from [Link]

-

Prednisolone Acetate. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

-

Official Monographs for Part I / Prednisolone Acetate. (n.d.). Japanese Pharmacopoeia. Retrieved January 12, 2026, from [Link]

-

Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains. (2022). PMC - NIH. Retrieved January 12, 2026, from [Link]

-

What is the mechanism of Prednisolone Acetate? (2024). Patsnap Synapse. Retrieved January 12, 2026, from [Link]

-

Clinical Pharmacokinetics of Prednisone and Prednisolone. (1978). SpringerLink. Retrieved January 12, 2026, from [Link]

-

1H/13C chemical shifts and cation binding dataset of the corticosteroid Prednisolone titrated with metal cations. (2019). PMC - NIH. Retrieved January 12, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. What is the mechanism of Prednisolone Acetate? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. Prednisolone 11,21-diacetate | C25H32O7 | CID 14885135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Prednisolone 11,21-Diacetate|lookchem [lookchem.com]

- 6. Prednisolone 11,21-Diacetate | LGC Standards [lgcstandards.com]

- 7. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and Bioavailability Study of a Prednisolone Tablet as a Single Oral Dose in Bangladeshi Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

Prednisolone 11,21-Diacetate mechanism of action as a prodrug.

An In-Depth Technical Guide to the Mechanism of Action of Prednisolone 11,21-Diacetate as a Prodrug

Authored by: Gemini, Senior Application Scientist

Abstract

Prednisolone, a potent synthetic glucocorticoid, is a cornerstone in the management of inflammatory and autoimmune disorders.[1] Its therapeutic efficacy, however, is often modulated by its physicochemical properties, which govern its absorption, distribution, and cellular uptake. To optimize its delivery and bioavailability, prednisolone is frequently formulated as an ester prodrug, such as Prednisolone 11,21-Diacetate. This technical guide provides a comprehensive examination of the mechanism of action of Prednisolone 11,21-Diacetate, detailing its journey from an inert prodrug to a pharmacologically active agent. We will explore the rationale behind its design, the enzymatic bioactivation process, the subsequent molecular signaling cascade, and the experimental methodologies used to validate this mechanism.

The Prodrug Strategy: Enhancing Lipophilicity for Cellular Access

The core principle behind the design of Prednisolone 11,21-Diacetate is the prodrug concept. A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. The primary rationale for the diesterification of prednisolone at the C11 and C21 positions is to significantly increase its lipophilicity (fat solubility).[2]

Prednisolone itself possesses hydroxyl groups at these positions, limiting its ability to passively diffuse across the lipid-rich cell membranes. By converting these hydroxyl groups into acetate esters, the molecule becomes substantially more hydrophobic.[2] This enhanced lipophilicity facilitates more effective partitioning into and diffusion across cellular barriers, such as the corneal epithelium in ocular applications or the stratum corneum in dermatology, thereby increasing the concentration of the drug that reaches intracellular targets.[2][3]

Bioactivation: The Critical Role of Endogenous Esterases

The therapeutic activity of Prednisolone 11,21-Diacetate is entirely dependent on the in vivo hydrolysis of its two ester bonds to release the active prednisolone.[4] This biotransformation is catalyzed by a ubiquitous class of enzymes known as esterases (e.g., carboxylesterases), which are widely distributed throughout the body in tissues such as the skin, blood, and eyes.[3][4]

The activation is a sequential process:

-

Initial Hydrolysis (C21): Research indicates that the ester bond at the C21 position is generally hydrolyzed more rapidly.[4] This initial cleavage yields Prednisolone 11-Acetate and an acetic acid molecule.

-

Secondary Hydrolysis (C11): The ester bond at the C11 position is cleaved subsequently, releasing the fully active Prednisolone and a second molecule of acetic acid.[4]

The distribution and activity of these hydrolytic enzymes are critical for the site-specific activation of the prodrug. For instance, in dermatological applications, hydrolytic enzymes in the epidermis and dermis are responsible for converting the topically applied prodrug into active prednisolone.[3]

Caption: Bioactivation pathway of Prednisolone 11,21-Diacetate.

Pharmacodynamics: The Genomic Action of Liberated Prednisolone

Once liberated, prednisolone exerts its anti-inflammatory and immunosuppressive effects by mimicking the action of endogenous cortisol.[5] The mechanism is primarily genomic, involving the modulation of gene expression through its interaction with the intracellular Glucocorticoid Receptor (GR).[1][6]

The key steps are as follows:

-

Cellular Entry and Receptor Binding: Being lipophilic, active prednisolone easily enters the target cell and binds to the GR, which resides in the cytoplasm as part of a large, inactive multi-protein complex including heat shock proteins (Hsp90, Hsp70).[5][7]

-

GR Activation and Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of the chaperone proteins.[6][7] This activated GR-prednisolone complex then translocates into the nucleus.[1][8]

-

Gene Transcription Modulation: In the nucleus, the activated complex acts as a transcription factor. It binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[1][5] This binding can have two major outcomes:

-

Transactivation: The GR complex recruits co-activators to increase the transcription of anti-inflammatory genes. A key example is the upregulation of annexin-1 (lipocortin-1), which inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins and leukotrienes.[1][9]

-

Transrepression: The GR complex can interfere with other transcription factors, such as NF-κB and AP-1, which are critical for the expression of pro-inflammatory genes. This leads to the suppression of pro-inflammatory cytokines (e.g., TNF-α, interleukins) and enzymes like cyclooxygenase-2 (COX-2).[1][9][10]

-

Caption: Genomic mechanism of action of active Prednisolone via the GR.

Quantitative Analysis of Prodrug Bioactivation

The efficiency of the prodrug strategy depends on the kinetics of enzymatic hydrolysis. Studies investigating various prednisolone esters have provided quantitative data on their conversion rates.

| Compound | Matrix | Key Kinetic Parameter(s) | Finding | Reference |

| Prednisolone 21-Acetate (PNA) | Human Skin | Km: 25.1 µM, Vmax: 0.46 nmol/min/mg protein | Demonstrates efficient hydrolysis in skin tissue. | [3] |

| Methyl 20β-dihydroprednisolonate (P4β) | Rat Plasma | ~100% hydrolysis within 1 hr | Rapid systemic hydrolysis, suggesting short duration of action. | [11] |

| Methyl 20α-dihydroprednisolonate (P4α) | Rat Plasma | ~30% hydrolysis within 1 hr | Slower hydrolysis compared to its β-epimer. | [11] |

| Prednisolone | Rat Plasma | Negligible disappearance over >48 hrs | The active drug is stable against hydrolysis. | [11] |

Experimental Protocols for Mechanistic Validation

Validating the prodrug mechanism requires a multi-faceted experimental approach, focusing on both the bioactivation step and the subsequent pharmacodynamic response.

Protocol: In Vitro Esterase Activity Assay for Prodrug Hydrolysis

This protocol is designed to quantify the rate of enzymatic conversion of Prednisolone 11,21-Diacetate into its active form.

-

Objective: To determine the kinetic parameters (Km, Vmax) of prodrug hydrolysis in a biologically relevant matrix.[3]

-

Principle: The prodrug is incubated with a source of esterases (e.g., plasma, tissue homogenate). The concentration of the parent prodrug and the liberated prednisolone is monitored over time using High-Performance Liquid Chromatography (HPLC).[11][12][13]

-

Step-by-Step Methodology:

-

Matrix Preparation: Prepare a 10,000 x g supernatant from human subcutaneous fatty tissue or other relevant tissue homogenates.[14] Alternatively, use fresh plasma from the species of interest (e.g., human, rat).[15]

-

Reaction Initiation: Pre-warm the biological matrix to 37°C. Initiate the reaction by adding Prednisolone 11,21-Diacetate to a final concentration (e.g., 50 µM).

-

Time-Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately stop the enzymatic reaction by adding the aliquot to a tube containing a 3-fold excess of ice-cold acetonitrile. This will precipitate the proteins.

-

Sample Processing: Vortex the quenched sample vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

HPLC Analysis: Transfer the supernatant to an HPLC vial. Analyze the sample using a reverse-phase C18 column with a suitable mobile phase (e.g., methanol:water gradient) to separate Prednisolone 11,21-Diacetate, the intermediate(s), and active Prednisolone. Monitor the elution profile at ~254 nm.[12]

-

Data Analysis: Quantify the peak areas against standard curves for each compound. Plot the concentration of formed Prednisolone versus time to determine the initial reaction velocity. Repeat at various substrate concentrations to determine Km and Vmax using Michaelis-Menten kinetics.[3]

-

Protocol: High-Content Glucocorticoid Receptor (GR) Nuclear Translocation Assay

This assay validates that the liberated prednisolone effectively activates the GR signaling pathway.

-

Objective: To visualize and quantify the translocation of GR from the cytoplasm to the nucleus upon treatment with prednisolone.[16][17]

-

Principle: Utilize a cell line (e.g., U2OS human osteosarcoma) that stably expresses a fusion protein of GR and Enhanced Green Fluorescent Protein (EGFP-GR). Upon activation by a ligand like prednisolone, the EGFP-GR fusion protein moves into the nucleus. This shift in fluorescence is quantified using automated high-content imaging.[17]

-

Step-by-Step Methodology:

-

Cell Culture: Plate U2OS EGFP-GR cells in a 96-well, clear-bottom imaging plate at a density that ensures 80-95% confluency at the time of the assay. Culture overnight in a 37°C, 5% CO2 incubator.[17]

-

Compound Preparation: Prepare serial dilutions of prednisolone in assay medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control agonist like dexamethasone (EC50 ~0.6 nM).[16]

-

Cell Treatment: Remove the culture medium and add the compound dilutions to the respective wells.

-

Incubation: Incubate the plate at 37°C for 60-120 minutes to allow for GR translocation.[18]

-

Cell Staining and Fixation: Add a solution containing a nuclear counterstain (e.g., Hoechst 33342) and a cell-permeable viability dye. After a brief incubation, fix the cells with 4% paraformaldehyde.

-

Image Acquisition: Wash the wells with PBS. Acquire images on a high-content imaging system, capturing both the GFP channel (for EGFP-GR) and the DAPI channel (for the nucleus).

-

Image Analysis: Use automated image analysis software to identify the nuclear and cytoplasmic compartments of each cell. Quantify the mean fluorescence intensity of the GFP signal in both compartments. The primary readout is the ratio of nuclear to cytoplasmic fluorescence intensity. A dose-dependent increase in this ratio indicates agonist-induced GR translocation.

-

Conclusion

The design of Prednisolone 11,21-Diacetate as a prodrug is a classic and effective strategy for enhancing the therapeutic potential of prednisolone. By increasing lipophilicity through diesterification, it achieves improved cellular penetration. Subsequent bioactivation by widely distributed endogenous esterases ensures the targeted release of the active glucocorticoid. Once liberated, prednisolone follows its well-established genomic mechanism of action, binding to the glucocorticoid receptor and modulating gene expression to produce potent anti-inflammatory and immunosuppressive effects. The experimental protocols detailed herein provide a robust framework for researchers to investigate and validate the critical steps in this prodrug's mechanism of action, from enzymatic cleavage to downstream cellular response.

References

- Patsnap Synapse. (2024). What is the mechanism of Prednisolone?

-

Hikima, T., & Maibach, H. I. (2001). Distribution of hydrolytic activity catalyzes the biotransformation of prednisolone 21-acetate in human skin. Skin Pharmacology and Applied Skin Physiology, 14(4), 196-202. Retrieved from [Link]

- Benchchem. Prednisolone 11,21-Diacetate | High Purity RUO.

- Benchchem. Prednisolone 11,21-Diacetate | High Purity RUO.

- Innoprot. Glucocorticoid Receptor Translocation Assay.

-

Haller, J. L., et al. (2001). Development of a flow cytometric assay to study glucocorticoid receptor-mediated gene activation in living cells. Cytometry, 45(3), 198-206. Retrieved from [Link]

-

De Bosscher, K., et al. (2022). Novel assays monitoring direct glucocorticoid receptor protein activity exhibit high predictive power for ligand activity on endogenous gene targets. bioRxiv. Retrieved from [Link]

-

Lee, H. J., & D'Souza, M. J. (1990). Pharmacokinetics of prednisolone and its local anti-inflammatory steroid-21-oate ester derivatives. In vitro and in vivo comparative study. Journal of Pharmaceutical Sciences, 79(10), 912-916. Retrieved from [Link]

-

Ghosh, P., et al. (2022). Primary studies on biotransformation of steroidal drug Prednisolone. Nepalese Journal of Environmental Science, 10(1), 1-6. Retrieved from [Link]

- Thermo Fisher Scientific. Glucocorticoid Receptor (GR) Redistribution Assay.

-

Pollow, K., & Pollow, B. (1975). In vitro studies on enzymatic cleavage of steroid esters in the female organism. Zeitschrift für Naturforschung C, 30(1), 17-24. Retrieved from [Link]

- Patsnap Synapse. (2024). What is the mechanism of Prednisolone Acetate?

- Patsnap Synapse. (2024). What is the mechanism of Prednisolone valerate acetate?

-

Alam, S. M., et al. (2018). Pharmacokinetics and Bioavailability Study of a Prednisolone Tablet as a Single Oral Dose in Bangladeshi Healthy Volunteers. Drug research, 68(11), 633-638. Retrieved from [Link]

-

D'Souza, M. J., & Gayo, D. (1990). In vitro hydrolysis of steroid acid ester derivatives of prednisolone in plasma of different species. Journal of pharmaceutical sciences, 79(10), 917-921. Retrieved from [Link]

-

Oakley, R. H., & Cidlowski, J. A. (2013). The biology of the glucocorticoid receptor: new signaling mechanisms in health and disease. Journal of allergy and clinical immunology, 132(5), 1033-1044. Retrieved from [Link]

-

Wikipedia. Glucocorticoid receptor. Retrieved from [Link]

-

Dr Matt & Dr Mike. (2018). Glucocorticoids - Anti-Inflammation, Mechanism of Action. Retrieved from [Link]

Sources

- 1. What is the mechanism of Prednisolone? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. Distribution of hydrolytic activity catalyzes the biotransformation of prednisolone 21-acetate in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. What is the mechanism of Prednisolone Acetate? [synapse.patsnap.com]

- 6. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. What is the mechanism of Prednisolone valerate acetate? [synapse.patsnap.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Pharmacokinetics of prednisolone and its local anti-inflammatory steroid-21-oate ester derivatives. In vitro and in vivo comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetics and Bioavailability Study of a Prednisolone Tablet as a Single Oral Dose in Bangladeshi Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro studies on enzymatic cleavage of steroid esters in the female organism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro hydrolysis of steroid acid ester derivatives of prednisolone in plasma of different species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. innoprot.com [innoprot.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Development of a flow cytometric assay to study glucocorticoid receptor-mediated gene activation in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Enzymatic Hydrolysis of Prednisolone 11,21-Diacetate to Prednisolone

This guide provides an in-depth exploration of the enzymatic hydrolysis of Prednisolone 11,21-Diacetate, a pivotal biotransformation for the activation of this potent glucocorticoid. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles, methodologies, and practical insights necessary for the successful implementation of this conversion. We will explore the selection of biocatalysts, optimization of reaction conditions, and the analytical techniques required for monitoring and purifying the final active pharmaceutical ingredient, prednisolone.

Introduction: The Significance of Prednisolone and its Pro-Drug Strategy

Prednisolone, a synthetic glucocorticoid, is a cornerstone in the treatment of a wide array of inflammatory and autoimmune diseases. Its therapeutic efficacy is attributed to its ability to modulate the expression of genes involved in the inflammatory cascade. However, the delivery and bioavailability of prednisolone can be enhanced through a pro-drug approach. Prednisolone 11,21-Diacetate serves as an excellent example of such a strategy. The addition of acetate groups at the 11 and 21 positions increases the lipophilicity of the molecule, facilitating its passage across cell membranes.[1] Once inside the target tissue, these acetate groups must be cleaved to release the active prednisolone. This is where enzymatic hydrolysis plays a critical role.

The conversion of Prednisolone 11,21-Diacetate to its active form, Prednisolone, is achieved through the enzymatic hydrolysis of the ester bonds at both the C11 and C21 positions.[1] This biotransformation is catalyzed by a class of enzymes known as esterases, which are ubiquitously distributed throughout the body.[1]

The Enzymatic Advantage: Why Biocatalysis?

While chemical methods for the hydrolysis of esters exist, enzymatic catalysis offers several distinct advantages in a pharmaceutical context:

-

High Specificity and Regioselectivity: Enzymes can selectively cleave the target ester bonds without affecting other functional groups in the steroid nucleus, minimizing the formation of by-products. Research suggests that the hydrolysis of the ester bond at the 21-position occurs more rapidly than at the 11-position due to reduced steric hindrance of the primary hydroxyl group at C21 compared to the secondary hydroxyl group at C11.[1]

-

Mild Reaction Conditions: Enzymatic reactions typically occur under mild conditions of temperature, pH, and pressure, preserving the integrity of the sensitive steroid molecule.

-

Environmentally Benign: Biocatalytic processes are generally more environmentally friendly, avoiding the use of harsh chemicals and reducing waste generation.

-

High Efficiency: Enzymes are highly efficient catalysts, often achieving high conversion rates in short reaction times.

Key Biocatalysts for Prednisolone Deacetylation

The primary enzymes responsible for the hydrolysis of Prednisolone 11,21-Diacetate are esterases. While the human body possesses a wide range of esterases that can perform this conversion in vivo, for in vitro synthesis and process development, commercially available lipases have shown great promise in catalyzing the deacetylation of steroid esters.

Notably, lipases from Candida antarctica (Lipase B, often immobilized as Novozym 435) and Pseudomonas cepacia (now known as Burkholderia cepacia) are versatile and robust enzymes widely used in biotransformations. While often employed for esterification, their catalytic activity is reversible and can be harnessed for hydrolysis under aqueous conditions.

| Enzyme Type | Source Organism/Tissue | Reaction |

| Esterase | Clostridium sporogenes | Deacetylation (Hydrolysis) |

| Esterase Isoforms | Hairless Mouse Skin | Deacetylation (Hydrolysis) |

| Lipase | Thermomyces lanuginosus | Acetylation (reversible) |

| Lipase | Candida antarctica (e.g., Novozym 435) | Acetylation/Deacetylation |

| Lipase | Pseudomonas cepacia | Acetylation/Deacetylation |

Experimental Workflow: From Substrate to Purified Product

The successful enzymatic hydrolysis of Prednisolone 11,21-Diacetate to Prednisolone involves a series of well-defined steps, from the initial reaction setup to the final purification of the active pharmaceutical ingredient.

Sources

A Technical Guide to the Lipophilicity and Cell Permeability of Prednisolone 11,21-Diacetate

Introduction: The Critical Interplay of Lipophilicity and Permeability in Drug Efficacy

In the realm of pharmacology, the journey of a drug from administration to its site of action is a complex odyssey governed by a multitude of physicochemical properties. Among these, lipophilicity and cell permeability stand as two of the most critical determinants of a drug's oral bioavailability and overall therapeutic efficacy. This technical guide provides an in-depth exploration of these parameters in the context of Prednisolone 11,21-Diacetate, a corticosteroid prodrug.

Prednisolone 11,21-Diacetate is a synthetic derivative of prednisolone, designed to enhance its therapeutic potential by modifying its physicochemical characteristics. The addition of two acetate groups at the C11 and C21 positions significantly increases the molecule's lipophilicity. This strategic modification is intended to facilitate its passage across the lipid-rich barriers of biological membranes, such as the intestinal epithelium, thereby improving its absorption and cellular uptake. Once inside the cell, the acetate groups are cleaved by intracellular esterases, releasing the active drug, prednisolone.[1]

Physicochemical Properties of Prednisolone 11,21-Diacetate

A foundational understanding of a compound's physicochemical properties is essential before embarking on experimental assessments. The table below summarizes the key known and predicted properties of Prednisolone 11,21-Diacetate.

| Property | Value | Source |

| Molecular Formula | C25H32O7 | [2] |

| Molecular Weight | 444.5 g/mol | [2] |

| Predicted XLogP3 | 3 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 7 | [3] |

| Rotatable Bond Count | 6 | [3] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | [3] |

The predicted XLogP3 value of 3 suggests that Prednisolone 11,21-Diacetate is a lipophilic compound, a desirable characteristic for enhanced membrane permeation. However, experimental determination of the octanol-water partition coefficient (Log P) and the distribution coefficient at physiological pH (Log D) is crucial for a precise understanding of its lipophilic character.

Part 1: Determination of Lipophilicity (Log P and Log D)

Lipophilicity is a key parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically expressed as the logarithm of the partition coefficient (Log P) between an organic and an aqueous phase, most commonly octanol and water. For ionizable compounds, the distribution coefficient (Log D) at a specific pH is a more physiologically relevant parameter.

Experimental Methodologies for Log P/D Determination

Two primary methods are widely used for the experimental determination of Log P and Log D: the traditional shake-flask method and the more rapid high-performance liquid chromatography (HPLC)-based method.

The shake-flask method is the gold standard for Log P determination due to its direct measurement approach.[4]

Principle: A solution of the compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer for Log D). The system is shaken until equilibrium is reached, after which the concentration of the compound in each phase is determined.

Step-by-Step Protocol:

-

Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium. For Log D determination, use a buffer of the desired pH (e.g., phosphate-buffered saline pH 7.4).

-

Compound Preparation: Prepare a stock solution of Prednisolone 11,21-Diacetate in a suitable solvent (e.g., DMSO).

-

Partitioning: Add a small aliquot of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and aqueous phases.

-

Equilibration: Shake the vessel at a constant temperature until equilibrium is achieved (typically for several hours).

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

-

Concentration Analysis: Carefully sample each phase and determine the concentration of Prednisolone 11,21-Diacetate using a validated analytical method, such as HPLC-UV.

-

Calculation:

-

Log P = log ([Concentration in Octanol] / [Concentration in Aqueous Phase])

-

Log D = log ([Concentration in Octanol] / [Concentration in Aqueous Phase at specific pH])

-

Self-Validation: The experiment should be performed in triplicate. A mass balance calculation should be conducted to ensure that the total amount of compound recovered from both phases is close to the initial amount added.

This method offers a high-throughput alternative to the shake-flask method and is particularly useful for compounds with high lipophilicity or those available in small quantities.[5][6]

Principle: The retention time of a compound on a reversed-phase HPLC column is correlated with its lipophilicity. A calibration curve is generated using a series of reference compounds with known Log P values.

Step-by-Step Protocol:

-

System Setup: Use a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.

-

Calibration: Inject a series of standard compounds with a range of known Log P values that bracket the expected Log P of Prednisolone 11,21-Diacetate.

-

Data Acquisition: Record the retention time (tR) for each standard. Calculate the capacity factor (k) for each standard using the formula: k = (tR - t0) / t0 , where t0 is the column dead time.

-

Calibration Curve: Plot log k versus the known Log P values of the standards and perform a linear regression analysis.

-

Sample Analysis: Inject the Prednisolone 11,21-Diacetate sample and determine its retention time and calculate its log k value.

-

Log P Determination: Interpolate the Log P of Prednisolone 11,21-Diacetate from the calibration curve using its calculated log k value.

Causality and Validation: The choice of reference compounds is critical and should ideally be structurally similar to the analyte. The linearity of the calibration curve (R² > 0.98) validates the relationship between retention and lipophilicity within the tested range.

Part 2: Assessment of Cell Permeability

Cell permeability is a measure of how easily a molecule can cross a biological membrane. For orally administered drugs, permeability across the intestinal epithelium is a critical factor for absorption. In vitro models such as the PAMPA and Caco-2 assays are widely used to predict in vivo permeability.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[7]

Principle: The assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.

Step-by-Step Protocol:

-

Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., a mixture of phosphatidylcholine in dodecane) to form an artificial membrane.

-

Compound Preparation: A solution of Prednisolone 11,21-Diacetate is prepared in a suitable buffer in a donor microplate.

-

Assay Assembly: The filter plate is placed on top of an acceptor plate containing buffer. The donor plate with the compound is then placed on top of the filter plate, creating a "sandwich".

-

Incubation: The sandwich is incubated for a defined period (e.g., 4-18 hours) at room temperature, allowing the compound to diffuse across the artificial membrane.

-

Concentration Analysis: After incubation, the concentration of the compound in both the donor and acceptor wells is determined by HPLC-UV or LC-MS/MS.

-

Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq)) Where:

-

Vd = Volume of the donor well

-

Va = Volume of the acceptor well

-

A = Area of the membrane

-

t = Incubation time

-

[C]a = Concentration in the acceptor well

-

[C]eq = Equilibrium concentration

-

Self-Validation: The integrity of the artificial membrane should be verified using a low-permeability marker compound. The assay should include high and low permeability control compounds to ensure the system is performing as expected.

Caco-2 Permeability Assay

The Caco-2 assay is a cell-based model that is considered the gold standard for in vitro prediction of human intestinal absorption as it can account for both passive diffusion and carrier-mediated transport.

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on a semi-permeable membrane. When differentiated, they form a polarized monolayer with tight junctions and express many of the transport proteins found in the small intestine. The transport of a compound across this monolayer is measured.

Step-by-Step Protocol:

-

Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-28 days to allow for differentiation and the formation of a confluent monolayer.

-

Monolayer Integrity Check: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and by testing the permeability of a paracellular marker (e.g., Lucifer yellow).

-

Transport Experiment (Apical to Basolateral - A to B):

-

The culture medium is replaced with a transport buffer.

-

A solution of Prednisolone 11,21-Diacetate is added to the apical (donor) side.

-

The plate is incubated at 37°C with gentle shaking.

-

Samples are taken from the basolateral (acceptor) side at various time points.

-

-

Transport Experiment (Basolateral to Apical - B to A) (Optional): To assess active efflux, the experiment is repeated with the compound added to the basolateral side and samples taken from the apical side.

-

Concentration Analysis: The concentration of the compound in the collected samples is determined by HPLC-UV or LC-MS/MS.

-

Calculation of Apparent Permeability (Papp): The Papp is calculated using the formula: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt = The steady-state flux of the compound across the monolayer

-

A = Surface area of the membrane

-

C0 = Initial concentration in the donor compartment

-

Data Interpretation:

-

High Papp (>10 x 10⁻⁶ cm/s): Indicates high permeability and good potential for oral absorption.

-

Low Papp (<1 x 10⁻⁶ cm/s): Suggests low permeability and potential absorption issues.

-

Efflux Ratio (Papp B-A / Papp A-B) > 2: Suggests the compound may be a substrate for active efflux transporters like P-glycoprotein.

Comparative Analysis and Expected Outcomes

Given the increased lipophilicity of Prednisolone 11,21-Diacetate compared to its parent compound, prednisolone, it is anticipated that it would exhibit a higher Log P value. For context, the Log P of prednisolone is approximately 1.6.[8] A significantly higher experimentally determined Log P for the diacetate would confirm the success of the prodrug strategy in enhancing its lipophilic character.

In terms of permeability, the increased lipophilicity is expected to translate to a higher apparent permeability (Papp) in both the PAMPA and Caco-2 assays compared to prednisolone. Studies on other prednisolone prodrugs have shown that increasing lipophilicity can lead to enhanced permeability.[9] However, it is also important to consider that very high lipophilicity can sometimes lead to decreased permeability due to increased retention within the lipid membrane. Therefore, experimental determination is essential.

The Caco-2 assay would provide further insights into whether Prednisolone 11,21-Diacetate is a substrate for efflux transporters. Prednisolone itself has been shown to be a substrate for P-glycoprotein, which can limit its absorption.[9] An efflux ratio close to 1 for the diacetate would suggest that the prodrug modification may help in circumventing this efflux mechanism, further enhancing its net absorption.

Conclusion

The rational design of Prednisolone 11,21-Diacetate as a lipophilic prodrug is a well-established strategy to enhance the oral bioavailability of corticosteroids. While predictive models provide a valuable starting point, the experimental determination of its lipophilicity and cell permeability is paramount for a comprehensive understanding of its biopharmaceutical properties. The detailed methodologies provided in this guide for the shake-flask, HPLC-based Log P determination, PAMPA, and Caco-2 permeability assays offer a robust framework for researchers to generate the critical data needed to advance the development of this and other similar therapeutic agents. The insights gained from these studies are not only crucial for lead optimization and candidate selection but also form the bedrock for establishing meaningful in vitro-in vivo correlations, ultimately accelerating the journey from the laboratory to the clinic.

References

-

Moss, G. P., & Pugh, W. J. (2002). Quantitative structure-permeability relationships for percutaneous absorption: re-analysis of steroid data. International Journal of Pharmaceutics, 238(1-2), 105–109. [Link]

-

Valko, K. (2004). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. LCGC North America, 22(7), 634-645. [Link]

-

Huesgen, A. G. (2013). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies Application Note. [Link]

-

Sheng, Y., Yang, X., Pal, D., & Mitra, A. K. (2015). Oral Administration of Stereoisomeric Prednisolone Prodrugs in Rats. Journal of Drug Design and Research, 2(2), 1015. [Link]

-

Moss, G. P., & Pugh, W. J. (2002). Quantitative structure-permeability relationships for percutaneous absorption: Re-analysis of steroid data. International journal of pharmaceutics, 238(1-2), 105-109. [Link]

-

Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1473-1484. [Link]

-

Al-Majdoub, Z. M., Al-Ani, I. H., & Al-Momani, I. F. (2015). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Pharmacognosy research, 7(3), 252–259. [Link]

-

Shapovalov, G., & Akimov, S. A. (2021). Rationalizing Steroid Interactions with Lipid Membranes: Conformations, Partitioning, and Kinetics. ACS Central Science, 7(5), 844–855. [Link]

-

Ponec, M., & Polano, M. K. (1979). Penetration of various corticosteroids through epidermis in vitro. Archiv für dermatologische Forschung, 265(1), 101–104. [Link]

-

Deplazes, E., & Cornell, B. (2018). Steroids and steroid-like compounds alter the ion permeability of phospholipid bilayers via distinct interactions with lipids and interfacial water. Physical Chemistry Chemical Physics, 20(38), 24699-24710. [Link]

-

Moss, G. P. (2000). Quantitative structure-permeability relationships for percutaneous absorption: re-analysis of steroid data. International Journal of Pharmaceutics, 238(1-2), 105-109. [Link]

-

Vuletić, M., et al. (2012). A PAMPA assay as fast predictive model of passive human skin permeability of new synthesized corticosteroid C-21 esters. Molecules, 17(1), 480-491. [Link]

-

Vuletić, M., Stanić, Z., Čudina, O., & Vladimirov, S. (2012). A PAMPA Assay as Fast Predictive Model of Passive Human Skin Permeability of New Synthesized Corticosteroid C-21 Esters. Molecules (Basel, Switzerland), 17(1), 480–491. [Link]

-

Al-Majdoub, Z., Al-Ani, I., & Al-Momani, I. (2015). Octanol Water Partition Coefficient Determination for Model Steroids Using an HPLC Method. ResearchGate. [Link]

-

Majumdar, S., & Mitra, A. K. (2015). Prodrug approach to improve absorption of prednisolone. International journal of pharmaceutics, 487(1-2), 195–204. [Link]

-

Majumdar, S., & Mitra, A. K. (2015). Prodrug approach to improve absorption of prednisolone. International journal of pharmaceutics, 487(1-2), 195–204. [Link]

-

Mohammed, Y., Matts, P. J., & Roberts, M. S. (2021). In Vitro-In Vivo Correlation in Dermal Delivery: The Role of Excipients. Pharmaceutics, 13(4), 542. [Link]

-

Carrer, V., Alonso, C., Pont, M., & Coderch, L. (2018). In vitro penetration through the skin layers of topically applied glucocorticoids. Journal of the European Academy of Dermatology and Venereology, 32(10), 1768-1774. [Link]

-

Godin, B., & Touitou, E. (2007). In vitro percutaneous penetration test overview. Skin Pharmacology and Physiology, 20(4), 183-191. [Link]

-

Pereira, T. M., et al. (2022). The Influence of Moisturizer Co-Application Protocols on In Vitro Penetration of Betamethasone in Porcine Skin. Pharmaceutics, 14(11), 2465. [Link]

-

Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

-

ResearchGate. (n.d.). Plot of experimentally determined Partition coefficient.( logP Expt) vs. extrapolated capacity factor (logK ' w ) (A), Isocratic CHI (B) and Gradient CHI (C). [Link]

-

ResearchGate. (n.d.). Log P values determined via shake flask method and subsequent AAS detection and log k values obtained by MEEKC measurements. [Link]

-

Pion Inc. (2024, January 30). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

-

Dearden, J. C. (2006). Prediction of Physicochemical Properties. In Silico Toxicology, 1-25. [Link]

-

ResearchGate. (n.d.). Prodrug approach to improve absorption of prednisolone. [Link]

-

Vogt, M., et al. (2007). Biowaiver monographs for immediate release solid oral dosage forms: Prednisolone. Journal of pharmaceutical sciences, 96(1), 27–37. [Link]

-

Dickson, C. J., Hornak, V., & Varma, M. V. (2017). Predicting a Drug’s Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B, 121(19), 4998–5007. [Link]

-

Lee, H. J., & Lee, M. K. (1991). High-performance liquid chromatographic determination of prednisolone and its steroid 21-oate ester derivatives in rat plasma: pharmacokinetic applications. Journal of chromatography, 568(2), 357–366. [Link]

-

National Center for Biotechnology Information. (n.d.). Prednisone. PubChem Compound Database. Retrieved from [Link]

-

Cronin, M. T. (2012). Prediction of physicochemical properties. Methods in molecular biology (Clifton, N.J.), 929, 93–138. [Link]

-

ResearchGate. (n.d.). The molecular structure, pKa, LogP, aqueous solubility, and solubility in ethanol of prednisolone, hydrocortisone and mesalazine. [Link]

-

National Center for Biotechnology Information. (n.d.). Prednisolone 11,21-diacetate. PubChem Compound Database. Retrieved from [Link]

-

LookChem. (n.d.). Prednisolone 11,21-Diacetate. Retrieved from [Link]

-

Avdeef, A., & Tsinman, O. (2006). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. ADMET & DMPK, 4(2), 63-78. [Link]

-

Van der Mieren, A., et al. (2017). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. Journal of chromatographic science, 55(7), 718–725. [Link]

-

Soliman, K., et al. (2021). Predicting the membrane permeability of organic fluorescent probes by the deep neural network based lipophilicity descriptor DeepFl-LogP. Scientific reports, 11(1), 6934. [Link]

-

Stella, V. J., & He, X. (2012). Determination of the Permeability Characteristics of Two Sulfenamide Prodrugs of Linezolid Across Caco-2 Cells. Journal of pharmaceutical sciences, 101(11), 4169–4177. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Prednisolone 11,21-diacetate | C25H32O7 | CID 14885135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Prednisolone 11,21-Diacetate|lookchem [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 8. fip.org [fip.org]

- 9. Oral Administration of Stereoisomeric Prednisolone Prodrugs in Rats [jscimedcentral.com]

The Stability of Prednisolone 11,21-Diacetate in Cell Culture Media: A Senior Application Scientist's Perspective

An In-Depth Technical Guide

Executive Summary

Prednisolone 11,21-diacetate is a synthetic glucocorticoid pro-drug frequently utilized in in-vitro studies to investigate cellular mechanisms and therapeutic effects. Its efficacy, however, is critically dependent on its stability and conversion to the active form, prednisolone. This guide provides a comprehensive technical overview of the factors governing the stability of prednisolone 11,21-diacetate in common cell culture environments. We will explore the chemical and enzymatic degradation pathways, provide detailed, self-validating experimental protocols for stability assessment using High-Performance Liquid Chromatography (HPLC), and offer field-proven insights into data interpretation and best practices for researchers.

Introduction: The Pro-Drug in the Petri Dish

Prednisolone 11,21-diacetate is an esterified derivative of prednisolone, designed to modify its physicochemical properties, such as solubility and lipophilicity. In a cellular context, it is considered a pro-drug; its therapeutic activity relies on its hydrolysis to the active metabolite, prednisolone. This conversion is often assumed to occur intracellularly via cellular esterases. However, a significant degree of degradation can occur extracellularly within the cell culture medium itself, leading to a mixed population of active and pro-drug molecules. Understanding the rate and mechanism of this extracellular hydrolysis is paramount for accurate dose-response modeling and the correct interpretation of experimental results. An unstable compound can lead to underestimation of potency (if the active form is the intended test article) or misleading results if the pro-drug and active metabolite have different effects.

Section 1: The Chemistry of Instability: Ester Hydrolysis

The primary route of degradation for prednisolone 11,21-diacetate in aqueous environments like cell culture media is the hydrolysis of its two ester bonds at the C11 and C21 positions. This is a multi-step process.

-

Primary Hydrolysis: The C21-acetate ester is generally more susceptible to hydrolysis than the C11-acetate due to less steric hindrance. The first degradation product is therefore predominantly Prednisolone 11-acetate.

-

Secondary Hydrolysis: The remaining C11-acetate ester on Prednisolone 11-acetate is then hydrolyzed to yield the active parent molecule, Prednisolone.

This chemical breakdown can be catalyzed by hydronium (acid-catalyzed) or hydroxide (base-catalyzed) ions present in the medium. Given that most cell culture media are buffered to a physiological pH of 7.2-7.4, base-catalyzed hydrolysis is the more relevant non-enzymatic pathway.

Caption: Workflow for assessing compound stability in cell culture media.

Procedure:

-

Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of prednisolone 11,21-diacetate in a non-aqueous, stable solvent like DMSO.

-

Experimental Setup:

-

Condition A (Complete Medium): Add the appropriate volume of stock solution to pre-warmed complete medium (containing 10% FBS) to achieve the final desired concentration (e.g., 10 µM).

-

Condition B (Serum-Free Medium): Add the same volume of stock solution to pre-warmed serum-free medium. This will isolate the effect of chemical hydrolysis from enzymatic degradation.

-

-

Time Zero (T=0) Sample: Immediately after spiking the media, remove an aliquot (e.g., 500 µL) from each condition. This is your T=0 sample. Immediately freeze it at -80°C to halt any further degradation.

-

Incubation: Place the tubes in a 37°C, 5% CO₂ incubator.

-

Time-Point Sampling: At subsequent time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove additional aliquots from each condition and immediately freeze them at -80°C.

-

Analysis: Once all samples are collected, thaw them simultaneously and analyze them by HPLC as described in the next section.

Section 4: Analytical Methodology: A Stability-Indicating HPLC Protocol

A simple analytical method is insufficient; a "stability-indicating" method is required. This means the method must be able to separate the parent compound (prednisolone 11,21-diacetate) from its potential degradants (prednisolone 21-acetate and prednisolone) and any interfering components from the medium.

Protocol: Reversed-Phase HPLC with UV Detection

-

Instrumentation: HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm), autosampler, and UV-Vis detector.

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient Elution:

-

0-2 min: 30% B

-

2-15 min: Ramp to 95% B

-

15-17 min: Hold at 95% B

-

17-18 min: Return to 30% B

-

18-23 min: Re-equilibration at 30% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Prior to injection, samples should be centrifuged (e.g., 14,000 rpm for 10 min) to pellet any proteins or debris. The supernatant is then transferred to an HPLC vial.

Method Validation (Trustworthiness): Before analyzing the study samples, it is crucial to confirm the method is stability-indicating. This involves a forced degradation study. Briefly, treat the drug with 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂ to intentionally generate degradants. Analyze these samples to ensure that the degradation products have different retention times from the parent peak and do not co-elute.

Section 5: Data Interpretation and Best Practices

Data Analysis:

-

Quantification: For each time point, determine the peak area of the prednisolone 11,21-diacetate peak.

-

Normalization: Express the peak area at each time point (Tx) as a percentage of the peak area at Time Zero (T0).

-

% Remaining = (Peak Area at Tx / Peak Area at T0) * 100

-

-

Half-Life (t½): Plot the % Remaining versus time. The time it takes for the concentration to drop to 50% is the half-life. For first-order kinetics, this can be calculated from the degradation rate constant (k).

Illustrative Data Summary:

| Time (hours) | % Remaining (Serum-Free Medium) | % Remaining (Medium + 10% FBS) |

| 0 | 100% | 100% |

| 2 | 98% | 85% |

| 4 | 96% | 72% |

| 8 | 91% | 51% |

| 24 | 75% | <10% |

| 48 | 55% | Not Detected |

| 72 | 40% | Not Detected |

| Est. Half-Life (t½) | ~55 hours | ~8 hours |

Field-Proven Insights & Best Practices:

-

The Serum Effect is Real: As the table illustrates, the presence of serum can reduce the half-life of an ester-containing compound from days to mere hours. Always perform a stability check in your complete medium.

-

Dosing Strategy: If the compound is highly unstable, consider repeated dosing (e.g., every 12 or 24 hours) to maintain a more consistent concentration.

-

Lot-to-Lot Variability: Be aware that the esterase activity can vary between different lots of FBS. If you observe a change in experimental outcomes, and you've recently changed your serum lot, compound stability should be a primary suspect to investigate.

Conclusion

References

An In-depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Prednisolone 11,21-Diacetate